molecular formula C10H12IN B1610159 1-(4-Iodophenyl)pyrrolidine CAS No. 87350-76-3

1-(4-Iodophenyl)pyrrolidine

Cat. No. B1610159
CAS RN: 87350-76-3
M. Wt: 273.11 g/mol
InChI Key: POYMFKJUYZDXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12IN and its molecular weight is 273.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Iodophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Iodophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87350-76-3

Product Name

1-(4-Iodophenyl)pyrrolidine

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

1-(4-iodophenyl)pyrrolidine

InChI

InChI=1S/C10H12IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2

InChI Key

POYMFKJUYZDXAT-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=C(C=C2)I

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Iodine (6.09 g) was added slowly to a stirred solution of phenylpyrrolidine (3.21 g) and sodium bicarbonate (2.75 g) in water (30 ml). The reaction was stirred for 1 h and then left to stand overnight. The solid was isolated by filtration, dissolved in ethanol (506 ml) and discoloured with aqueous sodium thiosulfate. The product was then isolated by filtration and recrystalised from ethanol to give the desired product as a brown/red powder (1.17 g).
Quantity
6.09 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
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Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
506 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of borane-tetrahydrofuran complex (1.2 M in THF, 5.81 mL) and 1-(4-iodophenyl)pyrrolidin-2-one (1.00 g) in THF (dry) (20 mL) was stirred at 70° C. under N2 for 3 hr. The mixture was poured into 1N HCl aq., sat.NaHCO3 aq. was added and the mixture was extracted with EtOAc. The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate and concentrated in vacuo to give the title compound (0.954 g) as a white solid.
Quantity
5.81 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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